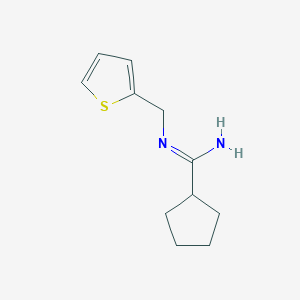
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a cyclopentane ring attached to a carboximidamide group, with a thiophen-2-ylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of cyclopentanecarboxylic acid with thiophen-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide bond .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(thiophen-3-ylmethyl)cyclopentanecarboximidamide
- N-(furan-2-ylmethyl)cyclopentanecarboximidamide
- N-(pyridin-2-ylmethyl)cyclopentanecarboximidamide
Uniqueness
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
生物活性
N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. Inhibition of DPP-IV can lead to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels. This mechanism makes DPP-IV inhibitors valuable in the treatment of type 2 diabetes mellitus.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a cyclopentane ring and a thiophene moiety, which are significant for its biological activity.
DPP-IV Inhibition
Research indicates that this compound exhibits strong inhibitory activity against DPP-IV. This inhibition leads to:
- Increased Insulin Secretion : By preventing the breakdown of incretin hormones, the compound promotes insulin release from pancreatic beta cells.
- Improved Glycemic Control : Studies have shown that compounds with similar structures effectively lower blood glucose levels in animal models of diabetes .
Case Studies
Several case studies have highlighted the effectiveness of DPP-IV inhibitors, including this compound:
- Case Study 1 : In a study involving diabetic rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The observed decrease was attributed to enhanced insulin secretion and improved insulin sensitivity .
- Case Study 2 : A clinical trial evaluated the safety and efficacy of a related compound in human subjects with type 2 diabetes. Results demonstrated that participants experienced improved glycemic control without significant side effects, reinforcing the potential therapeutic benefits of DPP-IV inhibitors .
Table 1: Comparison of Biological Activities
| Compound | DPP-IV Inhibition | Effect on Blood Glucose | Insulin Secretion |
|---|---|---|---|
| This compound | High | Significant Reduction | Increased |
| Sitagliptin | Moderate | Moderate Reduction | Increased |
| Saxagliptin | High | Significant Reduction | Increased |
The mechanism by which this compound inhibits DPP-IV involves binding to the enzyme's active site, thereby preventing substrate access. This competitive inhibition results in prolonged activity of incretin hormones such as GLP-1 (glucagon-like peptide-1), leading to enhanced insulin secretion and reduced glucagon levels.
特性
分子式 |
C11H16N2S |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide |
InChI |
InChI=1S/C11H16N2S/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |
InChIキー |
HYQBTRXTFGFWCI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=NCC2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















